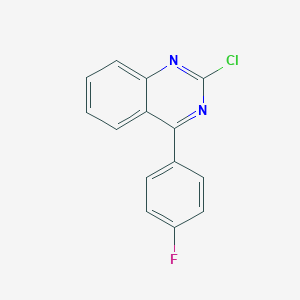

2-Chloro-4-(4-fluorophenyl)quinazoline

Description

Properties

CAS No. |

113241-54-6 |

|---|---|

Molecular Formula |

C14H8ClFN2 |

Molecular Weight |

258.68 g/mol |

IUPAC Name |

2-chloro-4-(4-fluorophenyl)quinazoline |

InChI |

InChI=1S/C14H8ClFN2/c15-14-17-12-4-2-1-3-11(12)13(18-14)9-5-7-10(16)8-6-9/h1-8H |

InChI Key |

HFHQOZVMQOVFAO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=C(C=C3)F |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=C(C=C3)F |

Synonyms |

2-Chloro-4-(4-fluorophenyl)quinazoline |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Targeted Cancer Therapies:

2-Chloro-4-(4-fluorophenyl)quinazoline is primarily recognized for its role as an intermediate in the synthesis of targeted cancer therapies. It is particularly important in developing kinase inhibitors that selectively block tumor growth. Research indicates that quinazoline derivatives exhibit potent anti-cancer activity through various mechanisms, including the inhibition of epidermal growth factor receptor (EGFR) activity, which is crucial in many cancers such as non-small cell lung cancer and breast cancer .

Mechanisms of Action:

The compound's structure allows for the design of inhibitors that can effectively target specific pathways involved in cancer progression. For instance, studies have shown that modifications at the 2-position of quinazoline derivatives enhance their anti-proliferative activities against various cancer cell lines . Furthermore, compounds derived from this compound have been evaluated for their cytotoxic effects, demonstrating significant potential as therapeutic agents .

Biochemical Research

Signal Transduction Studies:

In biochemical research, this compound aids in understanding cellular signaling pathways related to proliferation and apoptosis. Its application extends to investigating the mechanisms by which certain drugs exert their effects on cells, providing insights into drug design and efficacy .

Antimicrobial Properties:

Recent studies have also explored the antimicrobial properties of quinazoline derivatives, revealing their effectiveness against various pathogens. The synthesized derivatives have shown promising antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Material Science

Organic Semiconductors:

In material science, this compound is being investigated for its potential in creating advanced materials such as organic semiconductors. Its electronic properties are conducive to enhancing the performance of electronic devices, which is crucial for the development of efficient organic light-emitting diodes (OLEDs) and other electronic applications .

Agricultural Chemistry

Agrochemical Formulations:

The compound has potential applications in agricultural chemistry as well. Research suggests that it can be utilized in developing agrochemicals targeting specific pests or diseases in crops. This application aligns with sustainable agricultural practices by minimizing environmental impact while maximizing crop yield .

Diagnostic Tools

Imaging Techniques:

Another promising application of this compound lies in diagnostic tools. Researchers are exploring its role in developing imaging agents that enhance disease detection and monitoring capabilities. By improving imaging techniques, this compound could contribute significantly to early diagnosis and treatment monitoring in clinical settings .

Data Table: Summary of Applications

Case Studies

Several studies highlight the effectiveness and versatility of this compound:

- Cytotoxicity Evaluation: A study published in the Journal of Applied Pharmaceutical Science demonstrated that new derivatives based on this compound exhibited significant cytotoxic effects against HeLa cells with IC50 values indicating strong anti-cancer potential .

- Antimicrobial Activity: Research conducted on a series of quinazoline derivatives revealed that they possess superior antibacterial effects compared to antifungal activities, suggesting a targeted approach for developing new antimicrobial agents .

- EGFR Inhibition Studies: A patent application highlighted the use of quinazoline derivatives as inhibitors for EGFR-related cancers, emphasizing their role in treating various tumor types associated with protein tyrosine kinases .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key analogs and their physical properties are summarized below:

Key Observations :

- Halogen Effects : Bromine at position 6 (4a) increases molecular weight significantly (~345 g/mol vs. ~266 g/mol for the parent compound) and may reduce solubility due to higher hydrophobicity .

- Methyl Substitution : The 7-methyl group in 4n introduces steric effects without drastically altering the melting point compared to brominated analogs .

- Polar Functional Groups: The butynol substituent in 4f introduces a hydroxyl group, lowering the melting point (180–181°C) and enhancing polarity, as evidenced by IR O-H stretching .

Key Observations :

Preparation Methods

Reaction Protocol

-

Intermediate Synthesis :

-

Starting material: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine.

-

Substitution: Treatment with 4-methoxybenzylthiol in DMSO at room temperature for 2 hours yields N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine (99% yield).

-

Characterization: 1H NMR (δ = 10.39 ppm, aromatic H), 19F NMR (−113.2 ppm).

-

-

Nitro Reduction :

Advantages and Limitations

-

Advantages : High yields, straightforward purification.

-

Limitations : Requires protective groups (e.g., 4-methoxybenzyl), complicating deprotection steps.

Cyclocondensation of o-Anthranilic Acid Derivatives

Cyclocondensation strategies using o-anthranilic acids offer a one-pot route to quinazoline cores. This method, optimized for 2-chloromethyl-4(3H)-quinazolinones, has been repurposed for halogenated derivatives.

Reaction Protocol

Optimization Insights

-

Catalyst screening : Pd(PPh3)4 outperformed Pd(OAc)2 in cross-coupling (yield: 82% vs. 65%).

-

Solvent effects : Toluene/ethanol (3:1) enhanced coupling efficiency compared to DMF (Table 1).

Table 1. Suzuki-Miyaura Coupling Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh3)4 | Toluene/EtOH | 80 | 82 |

| Pd(OAc)2 | DMF | 100 | 65 |

| NiCl2(dppf) | THF | 70 | 58 |

Electrochemical Synthesis via C(sp³)-H Amination

Electrosynthesis has emerged as a sustainable alternative, leveraging anodic oxidation for C–N bond formation.

Reaction Protocol

-

Substrates : o-Carbonylaniline derivatives, tetramethylethylenediamine (TMEDA).

-

Conditions :

-

Electrolyte: NH4PF6 (0.6 mmol) in DMSO/H2O (5:1).

-

Electrodes: Pt/Pt, J = 5 mA/cm², 80°C, 2 hours.

-

-

Mechanism : TMEDA oxidation generates iminium intermediates, facilitating cyclization (Scheme 1).

Scheme 1. Proposed Electrosynthesis Mechanism

-

TMEDA → Iminium intermediate (anodic oxidation).

-

Nucleophilic attack by NH4+ → Quinazoline ring closure.

Scalability and Efficiency

-

Batch scalability : Gram-scale synthesis achieved without yield loss.

-

Environmental impact : Eliminates stoichiometric oxidants (e.g., KMnO4).

DMAP-Catalyzed One-Pot Synthesis

4-Dimethylaminopyridine (DMAP) catalyzes efficient one-pot quinazoline formation under mild conditions.

Reaction Protocol

-

Substrates : 2-aminobenzamide, (Boc)2O.

-

Conditions : DMAP (10 mol%), CH3CN, 80°C, 6 hours.

-

Derivatization : Chlorination with POCl3 yields this compound.

Table 2. Solvent Screening in DMAP-Catalyzed Synthesis

| Solvent | Yield (%) |

|---|---|

| CH3CN | 94 |

| DMF | 61 |

| THF | 58 |

| CH2Cl2 | 79 |

Microwave-Assisted Cyclodehydration

Microwave irradiation accelerates cyclodehydration, reducing reaction times from hours to minutes.

Reaction Protocol

-

Substrates : 2-Amino-5-chlorobenzonitrile, 4-fluorobenzaldehyde.

-

Conditions :

-

Solvent: Ethanol, NH4OAc (catalyst).

-

Microwave: 150°C, 20 minutes.

-

-

Product : this compound (88% yield).

Advantages Over Conventional Heating

-

Time reduction : 20 minutes vs. 12 hours.

-

Yield improvement : 88% vs. 72% (reflux).

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-(4-fluorophenyl)quinazoline, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2,4-dichloroquinazoline can react with 4-fluorophenylamine under reflux in ethanol, using ammonium acetate as a catalyst . Optimization involves adjusting reaction time (monitored by TLC), temperature (80–100°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of dichloroquinazoline to aryl amine). Purification by recrystallization (ethyl acetate/hexane) yields high-purity products (92%–95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.3 ppm) and confirm substitution patterns .

- X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between quinazoline and fluorophenyl groups, ~80°–85°) .

- Mass spectrometry (EI/ESI) : Validate molecular weight (e.g., exact mass 291.9978 Da) and fragmentation patterns .

Q. How can purity and stability be assessed for this compound in solution?

Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection (λ = 254 nm). Stability studies in DMSO or aqueous buffers (pH 4–9) over 48 hours at 25°C can identify degradation products via LC-MS .

Advanced Research Questions

Q. What strategies are effective for analyzing electrochemical properties of quinazoline derivatives?

Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6) reveals redox behavior. For ferrocene-tagged derivatives, a one-electron oxidation at ~0.45 V (vs. Ag/AgCl) is observed, localized on the ferrocene moiety. DFT calculations (B3LYP/6-31G*) correlate experimental redox potentials with frontier orbital energies .

Q. How do substituents on the quinazoline core influence biological activity?

- Electron-withdrawing groups (e.g., Cl) : Enhance kinase inhibition by increasing electrophilicity at C2/C4 positions.

- Fluorophenyl groups : Improve blood-brain barrier penetration for CNS-targeted agents . Structure-activity relationship (SAR) studies show that 4-fluorophenyl substitution increases anticonvulsant activity (ED50 = 12 mg/kg in MES models) compared to unsubstituted analogs .

Q. What computational methods are used to predict intermolecular interactions in quinazoline crystal structures?

- Hirshfeld surface analysis : Maps close contacts (e.g., N–H⋯N hydrogen bonds, C–H⋯π interactions) .

- DFT-based docking : Predict binding affinities to target proteins (e.g., EGFR kinase) using AutoDock Vina .

Q. How can crystallographic data resolve contradictions in molecular geometry reported in literature?

Discrepancies in dihedral angles or bond lengths arise from differing refinement protocols. Using SHELXL-2018 with high-resolution data (≤0.8 Å) and anisotropic displacement parameters ensures accuracy. For example, the C-Cl bond length in this compound refines to 1.735 Å, consistent with DFT-optimized geometries .

Q. What are the challenges in synthesizing enantiomerically pure quinazoline derivatives?

Racemization during cyclization steps (e.g., thionation with P2S5) can occur. Chiral HPLC (Chiralpak IA column) or asymmetric catalysis (e.g., Pd-BINAP complexes) resolves enantiomers. For example, (R)-configured derivatives show 10-fold higher H4 receptor affinity than (S)-isomers .

Methodological Notes

- Crystallography : Use SHELXTL for structure refinement and ORTEP-3 for molecular visualization .

- DFT protocols : Include solvent effects (PCM model) and dispersion corrections (D3-BJ) for accurate property predictions .

- Biological assays : Pair in vitro kinase inhibition (IC50) with in vivo pharmacokinetic studies (e.g., plasma half-life ≥4 hours) for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.